Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-
CAS No.: 135735-66-9
Cat. No.: VC15905739
Molecular Formula: C15H9NO5
Molecular Weight: 283.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135735-66-9 |
|---|---|
| Molecular Formula | C15H9NO5 |
| Molecular Weight | 283.23 g/mol |
| IUPAC Name | (3,5,10-trioxo-2H-benzo[g]isoquinolin-9-yl) acetate |
| Standard InChI | InChI=1S/C15H9NO5/c1-7(17)21-11-4-2-3-8-13(11)15(20)10-6-16-12(18)5-9(10)14(8)19/h2-6H,1H3,(H,16,18) |
| Standard InChI Key | UXLNJVUZXCHAMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC2=C1C(=O)C3=CNC(=O)C=C3C2=O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (3,5,10-trioxo-2H-benzo[g]isoquinolin-9-yl) acetate, reflects its intricate structure. Its backbone consists of a benz[g]isoquinoline core—a fusion of benzene and isoquinoline rings—with three ketone groups at positions 3, 5, and 10. The acetyloxy (-OAc) substituent at position 9 introduces steric and electronic modifications that may influence bioavailability and target interactions.
Molecular Descriptors
-
SMILES Notation:
CC(=O)OC1=CC=CC2=C1C(=O)C3=CNC(=O)C=C3C2=O -
InChI Key:
UXLNJVUZXCHAMP-UHFFFAOYSA-N -
PubChem CID: 9971053
The presence of multiple carbonyl groups (C=O) and the acetylated hydroxyl moiety suggests potential hydrogen-bonding interactions with biological targets, a feature shared with bioactive isoquinoline derivatives like berberine and palmatine .
Challenges in Research and Development
Synthetic Complexity
The compound’s fused rings and multiple oxygenated groups necessitate advanced synthetic techniques. Yield optimization remains a hurdle, as seen in microbial production systems for reticuline, where yields reached only 55 mg/L despite enzymatic engineering .
Target Identification
Without high-throughput screening data, identifying molecular targets (e.g., kinases, GPCRs) requires computational docking studies. Databases like BIAdb, which catalog 846 benzylisoquinoline alkaloids, could aid in predicting interactions .
Future Directions
Synthetic Biology Approaches
Incorporating plant-derived enzymes into microbial hosts (e.g., E. coli) could enable scalable production. For instance, recombinant strains expressing norcoclaurine synthase have synthesized reticuline at 55 mg/L, a model for this compound .
Drug Delivery Systems
Nanoparticle encapsulation may address solubility limitations. Berberine-loaded liposomes, for example, improve bioavailability by 300%, a strategy applicable here .
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